![molecular formula C10H10N4O4S2 B14000288 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione CAS No. 4874-04-8](/img/structure/B14000288.png)
5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione is a complex organic compound featuring two pyrimidine rings connected by a disulfide bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione typically involves the formation of the disulfide bridge between two pyrimidine rings. One common method involves the reaction of 5-mercapto-2,4-dioxo-1H-pyrimidine with a suitable disulfide-forming reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bridge, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bridge can yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, it serves as a probe to study disulfide bond formation and cleavage, which are critical in protein folding and stability.
Industry: In the industrial sector, it can be used in the development of advanced materials, including polymers and coatings with enhanced properties .
作用机制
The mechanism of action of 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in maintaining protein structure and function. The compound can interact with thiol-containing molecules, leading to the formation or disruption of disulfide bonds, thereby affecting the activity of target proteins .
相似化合物的比较
Pyrido[2,3-d]pyrimidine-5-one: Known for its antiproliferative activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Noted for its PARP-1 inhibitory activity.
(5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid: Used in various chemical syntheses.
Uniqueness: 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione is unique due to its disulfide bridge, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This feature makes it particularly valuable in applications requiring redox-sensitive compounds .
属性
CAS 编号 |
4874-04-8 |
|---|---|
分子式 |
C10H10N4O4S2 |
分子量 |
314.3 g/mol |
IUPAC 名称 |
5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O4S2/c15-7-5(1-11-9(17)13-7)3-19-20-4-6-2-12-10(18)14-8(6)16/h1-2H,3-4H2,(H2,11,13,15,17)(H2,12,14,16,18) |
InChI 键 |
TVDAAIZJGSQAKD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1)CSSCC2=CNC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


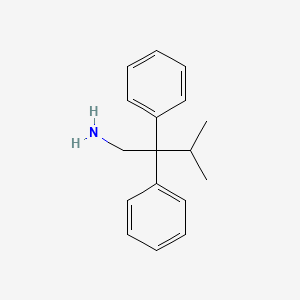
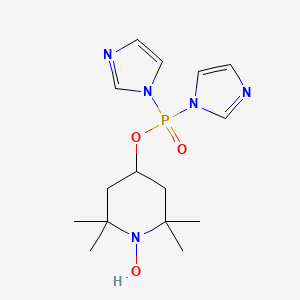
![4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine](/img/structure/B14000214.png)
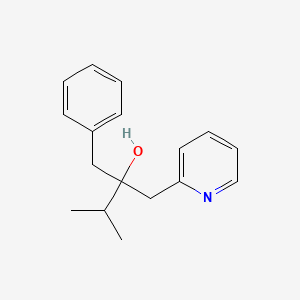
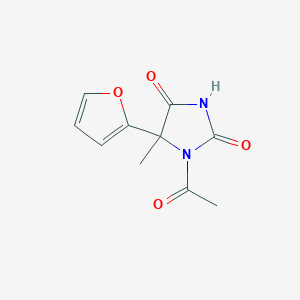
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)
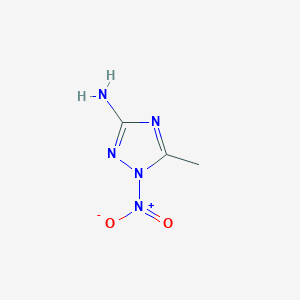
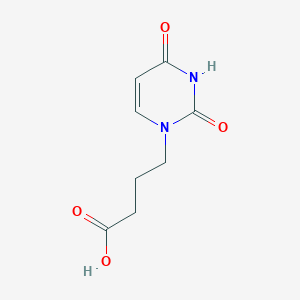
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
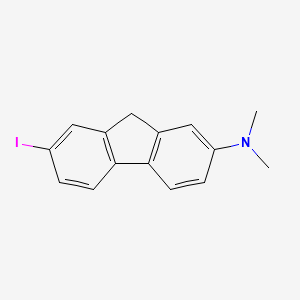
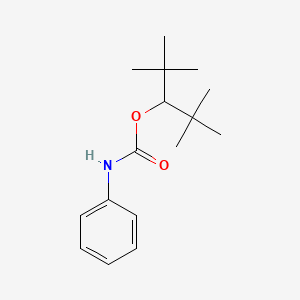
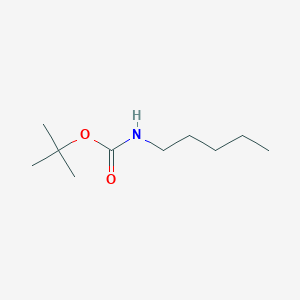
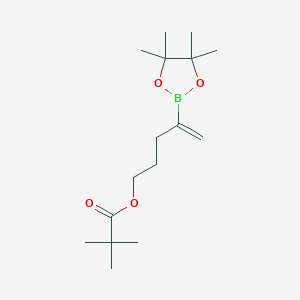
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
